Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the difluoromethyl group in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as pyrrolidine derivatives and difluoromethylating agents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions, often involving amine and carbonyl precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions.
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S,4S)-4-(fluoromethyl)pyrrolidine-3-carboxylate
- Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- Methyl (3S,4S)-4-(chloromethyl)pyrrolidine-3-carboxylate
Uniqueness
The presence of the difluoromethyl group in Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.
Properties
Molecular Formula |
C7H11F2NO2 |
---|---|
Molecular Weight |
179.16 g/mol |
IUPAC Name |
methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H11F2NO2/c1-12-7(11)5-3-10-2-4(5)6(8)9/h4-6,10H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
KKBIXEUOAPPUHY-RFZPGFLSSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C(F)F |
Canonical SMILES |
COC(=O)C1CNCC1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.